(5R)-5-(chloromethyl)-1,3-oxazolidin-2-one
Overview
Description
(5R)-5-(chloromethyl)-1,3-oxazolidin-2-one: is a chemical compound that belongs to the oxazolidinone class. This compound is characterized by a five-membered ring containing both oxygen and nitrogen atoms. The presence of a chloromethyl group at the 5th position of the ring adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5R)-5-(chloromethyl)-1,3-oxazolidin-2-one typically involves the reaction of an appropriate oxazolidinone precursor with chloromethylating agents. Commonly used reagents include chloromethyl methyl ether or chloromethyl chloroformate under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl group in (5R)-5-(chloromethyl)-1,3-oxazolidin-2-one can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted oxazolidinones.
Oxidation Reactions: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce additional functional groups.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of hydroxymethyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Major Products:
- Substituted oxazolidinones
- Hydroxymethyl derivatives
- Oxidized oxazolidinones
Scientific Research Applications
Chemistry: (5R)-5-(chloromethyl)-1,3-oxazolidin-2-one is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for creating complex molecules.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its ability to form covalent bonds with nucleophiles makes it useful in labeling and probing studies.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives have been investigated for their antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of polymers and specialty chemicals. Its unique structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism of action of (5R)-5-(chloromethyl)-1,3-oxazolidin-2-one involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is due to the presence of the chloromethyl group, which can undergo nucleophilic substitution reactions. The compound can interact with enzymes, proteins, and other biomolecules, leading to changes in their activity and function.
Comparison with Similar Compounds
- (5R)-5-(chloromethyl)-2-methyl-1,3-oxathiolane 3-oxide
- 5-(chloromethyl)-2-methyl-1,3-dioxane
- 5-(chloromethyl)-2-methyl-1,3-oxazole
Comparison: Compared to these similar compounds, (5R)-5-(chloromethyl)-1,3-oxazolidin-2-one is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms. This structure imparts distinct chemical properties, such as reactivity and stability, making it suitable for a wide range of applications in various fields.
Properties
IUPAC Name |
(5R)-5-(chloromethyl)-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO2/c5-1-3-2-6-4(7)8-3/h3H,1-2H2,(H,6,7)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOZCEQRXKPZEZ-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC(=O)N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.